![molecular formula C15H26N2O6 B1378872 8-Boc-1,8-diazaspiro[4.5]decane oxalate CAS No. 1408075-17-1](/img/structure/B1378872.png)
8-Boc-1,8-diazaspiro[4.5]decane oxalate
Overview
Description
“8-Boc-1,8-diazaspiro[4.5]decane oxalate” is a chemical compound with the CAS Number: 937729-06-1 . Its IUPAC name is tert-butyl 1,8-diazaspiro[4.5]decane-8-carboxylate oxalate . The molecular weight of this compound is 330.38 .
Molecular Structure Analysis
The InChI code for “8-Boc-1,8-diazaspiro[4.5]decane oxalate” is 1S/C13H24N2O2.C2H2O4/c1-12(2,3)17-11(16)15-9-6-13(7-10-15)5-4-8-14-13;3-1(4)2(5)6/h14H,4-10H2,1-3H3;(H,3,4)(H,5,6) . This code provides a unique identifier for the molecular structure of this compound.Physical And Chemical Properties Analysis
The compound “8-Boc-1,8-diazaspiro[4.5]decane oxalate” has a molecular weight of 330.38 . It is recommended to be stored in a refrigerated environment .Scientific Research Applications
Synthesis and Scaffold Utility
Synthesis of Novel Scaffolds for Drug Discovery The synthesis of 8-Boc-1,8-diazaspiro[4.5]decane oxalate involves crafting spiro scaffolds inspired by bioactive natural products. These scaffolds serve as ready-to-use building blocks designed for easy conversion to a lead generation library. Key methods like ring-closing metathesis (RCM) and bromine-mediated cyclization are employed in their synthesis. The 1,8-diazaspiro[4.5]decane scaffold, specifically, is synthesized using a unique bromine transfer reaction mechanism, showcasing its innovative approach in the field of synthetic chemistry and drug discovery (Jenkins et al., 2009).
Structural and Supramolecular Aspects 8-Boc-1,8-diazaspiro[4.5]decane oxalate and its derivatives also contribute significantly to the study of molecular and supramolecular structures. These compounds, like cyclohexane-5-spirohydantoin derivatives, are integral in understanding the relationship between molecular and crystal structure. The role of substituents in supramolecular arrangements and the stability of certain hydrogen bond ring structures in crystal formations have been explored, shedding light on the structural intricacies of these compounds and their potential applications in materials science (Graus et al., 2010).
Functionalization and Derivatives
Synthesis and Differential Functionalisation The flexibility of 8-Boc-1,8-diazaspiro[4.5]decane oxalate in chemical reactions allows for its differential functionalization. This adaptability makes it a versatile component in synthesizing a range of compounds. Techniques for selective access to mono-N-methyl isomers and methods to circumvent rearrangement issues in key precursors have been developed. This adaptability showcases the compound's potential as a foundational element in diverse chemical syntheses (Weinberg et al., 2013).
Role in Therapeutic Agents
Inhibitory Activity and Drug Candidates Compounds based on the 8-Boc-1,8-diazaspiro[4.5]decane oxalate structure have been identified as potent inhibitors in therapeutic contexts. For instance, certain urea derivatives show significant inhibitory activity, making them promising drug candidates for treating chronic conditions such as kidney diseases and hypertension. Their efficacy in in vivo models underscores their potential in therapeutic applications (Kato et al., 2014).
Safety and Hazards
properties
IUPAC Name |
tert-butyl 1,8-diazaspiro[4.5]decane-8-carboxylate;oxalic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H24N2O2.C2H2O4/c1-12(2,3)17-11(16)15-9-6-13(7-10-15)5-4-8-14-13;3-1(4)2(5)6/h14H,4-10H2,1-3H3;(H,3,4)(H,5,6) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XIIUTHUPOWLMDA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2(CCCN2)CC1.C(=O)(C(=O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H26N2O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
1523618-36-1, 1408075-17-1 | |
Record name | 1,8-Diazaspiro[4.5]decane-8-carboxylic acid, 1,1-dimethylethyl ester, ethanedioate (2:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1523618-36-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1,8-Diazaspiro[4.5]decane-8-carboxylic acid, 1,1-dimethylethyl ester, ethanedioate (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1408075-17-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Molecular Weight |
330.38 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
8-Boc-1,8-diazaspiro[4.5]decane oxalate |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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